2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
2-(4-Methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a multifunctional acetamide derivative incorporating a benzothiazole core, a pyridinylmethyl group, and a methanesulfonylphenyl substituent. Benzothiazole-based acetamides are prominent in medicinal chemistry due to their anticancer, antimicrobial, and enzyme-inhibitory properties . The methanesulfonyl group enhances solubility and binding affinity, while the pyridine moiety may improve pharmacokinetic properties through hydrogen bonding .
However, insights can be drawn from structurally related analogs, as discussed below.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-19-7-5-8-20-22(19)25-23(31-20)26(15-17-6-3-4-13-24-17)21(27)14-16-9-11-18(12-10-16)32(2,28)29/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLCQXQIPFRAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation state of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These reactors allow for precise control of reaction conditions, making them suitable for the synthesis of complex organic compounds.
Continuous Flow Reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles and Electrophiles: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Overview
2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound's unique structural features contribute to its potential therapeutic effects and utility in various biochemical assays.
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile intermediate for synthesizing more complex molecules, facilitating the development of novel chemical entities.
Biology
- Biochemical Assays : It is utilized in various assays to study enzyme activity and protein interactions, providing insights into metabolic pathways.
Medicine
- Therapeutic Potential : Preliminary studies indicate that this compound may have anticancer properties, with the ability to inhibit specific cancer cell lines through mechanisms involving enzyme inhibition.
- Antimicrobial Activity : Research suggests effectiveness against both Gram-negative and Gram-positive bacteria, making it a candidate for antibiotic development.
Industry
- Material Development : The compound can be employed in creating new materials and chemical processes, enhancing industrial applications.
Research indicates several significant biological activities associated with this compound:
Antimicrobial Activity
- Exhibits effectiveness against a range of bacterial strains.
Anticancer Properties
- Demonstrated antiproliferative effects in vitro against various cancer cell lines.
Enzyme Inhibition
- Potentially inhibits enzymes involved in critical cellular processes, influencing cell survival and proliferation.
Case Studies
-
Anticancer Research
- A study investigated the compound's effect on breast cancer cell lines, revealing significant inhibition of cell growth at specific concentrations. The mechanism was linked to apoptosis induction via caspase activation.
-
Antimicrobial Studies
- In vitro tests demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for new antibiotic therapies.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Benzothiazole derivatives are widely studied for their biological activities. Key comparisons include:
Key Findings :
- The piperazine group in BZ-IV improves solubility and cellular uptake, suggesting that the pyridinylmethyl group in the target compound may similarly enhance bioavailability .
- Sulfonamide substitutions (e.g., methanesulfonyl) in benzothiazole derivatives correlate with improved enzyme inhibition, as seen in CD73 inhibitors .
Pyridinyl Thiazole and Thiazolidinone Acetamides
Compounds with pyridine-thiazole hybrids exhibit diverse biological activities:
Key Findings :
Sulfonamide-Containing Acetamides
Sulfonamide groups are critical for enzyme inhibition and solubility:
Key Findings :
Physicochemical and Pharmacokinetic Comparisons
Key Trends :
- Methanesulfonyl and pyridinyl groups balance solubility and membrane permeability .
Biological Activity
The compound 2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic molecule that exhibits promising biological activities. Its unique structural features, including the methanesulfonyl and benzothiazole moieties, contribute to its potential applications in medicinal chemistry and pharmacology.
Structural Characteristics
This compound is characterized by the following structural components:
| Component | Description |
|---|---|
| Methanesulfonyl group | Enhances solubility and reactivity |
| Benzothiazole ring | Imparts diverse biological activity |
| Pyridinylmethyl substituent | Potential interaction with biological targets |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been studied for its effectiveness against both Gram-negative and Gram-positive bacteria. Preliminary data suggest that derivatives containing thiazole and sulfonamide groups may enhance antibacterial efficacy, making this compound a candidate for further development in antibiotic therapies .
- Anticancer Properties : Initial investigations into the anticancer potential of this compound have shown promising results. The compound's ability to inhibit specific cancer cell lines has been evaluated through in vitro assays, demonstrating significant antiproliferative effects .
- Enzyme Inhibition : The mechanism of action may involve the inhibition of key enzymes involved in various metabolic pathways, potentially modulating cellular processes related to inflammation and cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from this compound:
- Antibacterial Study : A recent study synthesized a series of thiazole derivatives that showed potent antibacterial activity against multiple strains of bacteria. Similar structural motifs to those found in our compound were noted to enhance activity .
- Anticancer Evaluation : In vitro studies on related benzothiazole derivatives revealed significant inhibition of cancer cell proliferation, suggesting that modifications to the benzothiazole structure can yield compounds with enhanced anticancer properties .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Binding : The presence of functional groups such as methoxy and methanesulfonyl may facilitate binding to enzymes or receptors involved in tumorigenesis or microbial resistance.
- Signal Transduction Modulation : The compound may influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
- Answer : The compound is synthesized via sequential acylation and coupling reactions. A typical route involves refluxing a substituted benzothiazol-2-amine with an activated acetamide precursor (e.g., chloroacetamide derivatives) in the presence of a base like sodium hydride. Acetic anhydride is often used for acetylation, followed by purification via recrystallization from ethanol or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks.
- IR spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry (ESI-TOF) verifies molecular weight and fragmentation patterns.
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions), refined using SHELXL .
Q. How can researchers optimize reaction yields for intermediates like 4-methoxy-1,3-benzothiazol-2-amine?
- Answer : Yield optimization involves:
- Ultrasonication to enhance reaction kinetics during coupling steps.
- Catalysts : DMAP (4-dimethylaminopyridine) improves acylation efficiency.
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) for precise reaction times (30–60 minutes) minimizes byproducts .
Advanced Research Questions
Q. How does X-ray crystallography resolve ambiguities in molecular conformation?
- Answer : SHELX software (e.g., SHELXL) analyzes bond lengths, angles, and torsion angles to detect deviations from planarity. For example, a nitro group twisted 16.7° from the benzene plane can be quantified via O1–N1–C3–C2 torsion angles. Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) are mapped to explain crystal packing .
Q. What experimental designs are recommended for evaluating pharmacological activity?
- Answer : Use randomized block designs with split-split plots to account for variables like dosage, time, and biological replicates. For in vivo studies:
- Subplots : Test rootstocks (biological models) and sub-subplots (harvest/time points).
- Replicates : 4–5 replicates with 10 samples each ensure statistical robustness .
Q. How should researchers address contradictions in biological activity data?
- Answer :
- Dose-response curves : Identify non-linear effects (e.g., hormesis).
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Structural analogs : Compare trifluoromethyl vs. methyl derivatives to isolate electronic effects on receptor binding .
Q. What methodologies assess environmental persistence and ecotoxicity?
- Answer :
- Long-term studies : Track degradation products in soil/water using LC-MS.
- Bioaccumulation : Measure logP (octanol-water partition coefficient) to predict lipid solubility.
- Toxicity assays : Use Daphnia magna or Danio rerio models for acute/chronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
